

Spectroscopic Profile of 5-Chloropentanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloropentanal

Cat. No.: B1584631

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-chloropentanal** (CAS No: 20074-80-0), a valuable bifunctional molecule in organic synthesis. Due to the limited availability of published experimental spectra, this document focuses on predicted data based on the compound's structure and typical spectroscopic behavior of analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **5-chloropentanal**. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the spectral data of similar aliphatic aldehydes and chlorinated alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **5-Chloropentanal**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	Triplet (t)	1H	CHO
~3.6	Triplet (t)	2H	CH ₂ -Cl
~2.5	Triplet of triplets (tt)	2H	CH ₂ -CHO
~1.8	Quintet	2H	CH ₂ -CH ₂ Cl
~1.7	Sextet	2H	CH ₂ -CH ₂ CHO

Table 2: Predicted ¹³C NMR Data for **5-Chloropentanal**

Chemical Shift (δ , ppm)	Carbon Atom
~202	C=O
~45	CH ₂ -Cl
~43	CH ₂ -CHO
~32	CH ₂ -CH ₂ Cl
~21	CH ₂ -CH ₂ CHO

Infrared (IR) Spectroscopy

Table 3: Predicted Principal IR Absorptions for **5-Chloropentanal**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~2960-2850	Medium-Strong	C-H Stretch	Aliphatic C-H
~2830, ~2730	Medium (distinctive)	C-H Stretch	Aldehydic C-H
~1725	Strong	C=O Stretch	Aldehyde C=O
~1465	Medium	C-H Bend	CH ₂ Scissoring
~725	Strong	C-Cl Stretch	Alkyl Halide C-Cl

Mass Spectrometry (MS)

Table 4: Predicted Major Mass-to-Charge Ratios (m/z) for **5-Chloropentanal**

m/z	Relative Intensity	Proposed Fragment
120/122	Moderate	[M] ⁺ (Molecular Ion, with ³⁵ Cl/ ³⁷ Cl isotopes)
91/93	Moderate	[M-CHO] ⁺
84	Moderate	[M-HCl] ⁺ (McLafferty Rearrangement)
55	Strong	[C ₄ H ₇] ⁺
44	Strong	[CH ₂ =CHO] ⁺ (McLafferty Rearrangement)
29	Moderate	[CHO] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **5-chloropentanal**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **5-chloropentanal**.

Materials:

- **5-Chloropentanal**
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes

Procedure:

- Prepare a sample by dissolving approximately 10-20 mg of **5-chloropentanal** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- Acquire the spectra on a 400 MHz (or higher) spectrometer.
- For ^1H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, acquire 1024-2048 scans with a relaxation delay of 2-5 seconds, using broadband proton decoupling.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the TMS reference peak to 0.00 ppm.

IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid **5-chloropentanal**.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **5-Chloropentanal**

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Isopropanol or acetone for cleaning
- Soft laboratory wipes

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **5-chloropentanal** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- After the measurement, clean the ATR crystal thoroughly with a soft wipe soaked in isopropanol or acetone and allow it to dry completely.

Mass Spectrometry

Objective: To obtain the mass spectrum of **5-chloropentanal**.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

- **5-Chloropentanal**
- Dichloromethane or other suitable volatile solvent
- GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.
- A non-polar capillary GC column (e.g., DB-5ms or equivalent).

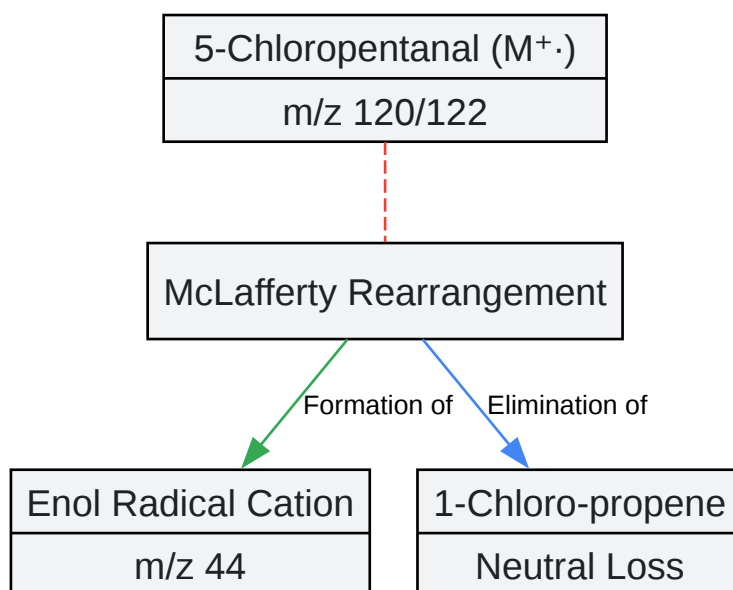
Procedure:

- Prepare a dilute solution of **5-chloropentanal** (e.g., 100 $\mu\text{g/mL}$) in dichloromethane.

- Set the GC-MS operating conditions. A typical starting point would be:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Energy: 70 eV
 - Mass Range: m/z 25-250
- Inject 1 µL of the sample solution into the GC.
- Acquire the data and analyze the mass spectrum of the chromatographic peak corresponding to **5-chloropentanal**.

Visualization of a Key Fragmentation Pathway

Mass spectrometry of **5-chloropentanal** is expected to show characteristic fragmentation patterns. One of the most significant is the McLafferty rearrangement, which is common for carbonyl compounds with a γ -hydrogen. The following diagram illustrates this process.



[Click to download full resolution via product page](#)

Caption: McLafferty Rearrangement of **5-Chloropentanal**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloropentanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584631#spectroscopic-data-for-5-chloropentanal-nmr-ir-ms\]](https://www.benchchem.com/product/b1584631#spectroscopic-data-for-5-chloropentanal-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com